3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing specific precursors and reagents to introduce various functional groups into the molecular framework. For instance, compounds with 1,3,4-thiadiazole moieties are typically synthesized through cyclization reactions involving thiosemicarbazides under specific conditions, indicating a possible route for the synthesis of the target compound (Adhami et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds containing 1,3,4-thiadiazole units is characterized by X-ray crystallography and spectroscopic methods, providing detailed insights into their geometric and electronic configurations. These studies are crucial for understanding the molecular basis of the compound's properties and reactivity (Marjani, 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biomolecules, which can be inferred from docking studies and in vitro assays. For example, derivatives of 1,3,4-thiadiazole exhibit significant biological activities, including inhibitory effects on enzymes and potential anticancer properties, highlighting the reactive nature of these compounds in biological systems (Pavlova et al., 2022).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Inhibitory Activities
A significant focus of scientific research on compounds similar to 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in their synthesis and evaluation for various inhibitory activities. For instance, compounds related to this chemical structure have been synthesized and tested for their inhibitory effects on protein tyrosine phosphatase 1B (PTP-1B), showing promising results as potential treatments for conditions like diabetes due to their hypoglycemic activity (Navarrete-Vázquez et al., 2012). Another study highlighted the desulfurization process of similar compounds, revealing insights into the formation of novel chemical structures, which is crucial for the development of new therapeutic agents (Argilagos et al., 1998).
Antimicrobial and Anticancer Potential
Research has also explored the antimicrobial and anticancer potential of related compounds. A series of 2-thiazolylamino-, 2-thiazolyloxy-, and 2-thiazolylthio-arylacetic acid derivatives were synthesized and evaluated, showing significant analgesic and anti-inflammatory effects, which could have implications for the treatment of various conditions (Maeda et al., 1983). Moreover, the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium was investigated, shedding light on potential applications in medicinal chemistry and materials science (Adhami et al., 2012).
Novel Drug Discovery and QSAR Studies
The compound's structure has been a basis for quantitative structure-activity relationship (QSAR) studies, aiming to predict the biological activity of novel compounds based on their chemical structure. Such research contributes significantly to drug discovery, allowing for the design of more effective and targeted therapeutic agents (Al-Masoudi et al., 2011).
Antiparasitic Activity
Notably, compounds with a similar structure have been evaluated for their antiparasitic activity, particularly against Neospora caninum, demonstrating the potential for treating parasitic infections. This line of research is crucial for developing new antiparasitic drugs, which are needed to combat resistance to existing treatments (Esposito et al., 2005).
Propiedades
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c1-11-4-2-6-13(8-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)12-5-3-7-14(9-12)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQPHZEGDTCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.